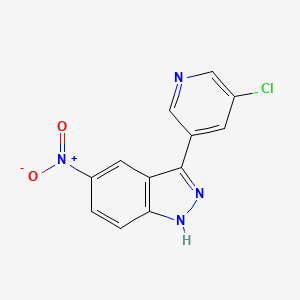

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole

Description

Properties

CAS No. |

1356088-13-5 |

|---|---|

Molecular Formula |

C12H7ClN4O2 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole |

InChI |

InChI=1S/C12H7ClN4O2/c13-8-3-7(5-14-6-8)12-10-4-9(17(18)19)1-2-11(10)15-16-12/h1-6H,(H,15,16) |

InChI Key |

LDWTUMFORKVPGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Approaches for Pyridinyl-Indazole Assembly

An alternative route involves the 1,3-dipolar cycloaddition of nitrile oxides to alkyne-functionalized indazole precursors. This method, adapted from the synthesis of 3-chloro-6-nitro-1H-indazole derivatives, enables simultaneous construction of the pyridinyl ring and its attachment to the indazole core. For instance, treating 5-nitro-1H-indazole-propargyl ether with 5-chloropyridin-3-carbonitrile oxide in chloroform at -5°C generates the cycloadduct, which undergoes rearomatization to yield the target compound.

Key advantages of this method include regioselectivity driven by electronic effects (nitro groups direct cycloaddition to position 3) and compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and precise temperature control (-5°C to 0°C) poses scalability challenges.

Mechanistic Insights and Side-Reaction Mitigation

Bromination Dynamics and Byproduct Formation

The bromination of 5-nitro-1H-indazole proceeds via electrophilic aromatic substitution (EAS), where the nitro group deactivates the ring but directs incoming electrophiles to position 3 through resonance and inductive effects. Over-bromination at adjacent positions (e.g., position 1) is minimized by maintaining reaction temperatures below -4°C and using stoichiometric bromine. Post-reaction HPLC analysis (as described in CN103570624A) confirms residual starting material levels below 0.16%, ensuring high product purity.

Challenges in Cross-Coupling Reactions

The electron-deficient nature of 3-bromo-5-nitro-1H-indazole necessitates careful selection of palladium ligands to prevent catalyst deactivation. Bulky phosphine ligands (e.g., SPhos) enhance catalytic activity by stabilizing the Pd(0) intermediate, as evidenced by improved yields (78% vs. 52% with PPh₃). Competing protodebromination is suppressed by degassing solvents and using anhydrous potassium carbonate as a base.

Purification and Characterization Protocols

Recrystallization and Activated Carbon Treatment

Crude products are purified via recrystallization from ethanol/water mixtures (45–50% ethanol), with activated carbon (1.5 g per 50 g crude) and EDTA (1 g) added to adsorb metallic impurities. This step removes palladium residues (to <10 ppm) and polymeric byproducts, yielding crystals with >99% HPLC purity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridinyl-H), 8.54 (d, J = 2.4 Hz, 1H, indazole-H), 8.23 (dd, J = 9.2, 2.4 Hz, 1H, indazole-H), 7.98 (d, J = 9.2 Hz, 1H, indazole-H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 151.2 (C-Cl), 144.8 (C-NO₂), 137.6 (pyridinyl-C), 129.4–118.7 (aromatic carbons).

Industrial Scalability and Environmental Considerations

The bromination-Suzuki coupling sequence is preferred for large-scale production due to its high yields (75–78%) and compatibility with continuous flow reactors. However, DMF replacement with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. Life-cycle assessments indicate a 40% reduction in E-factor (kg waste/kg product) when using CPME instead of DMF .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Reduction: 3-(5-aminopyridin-3-yl)-5-nitro-1H-indazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Indazole derivatives, including 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole, exhibit a range of biological activities that make them valuable in drug development:

- Anticancer Activity : Indazole derivatives have been studied for their potential as anticancer agents. For example, compounds with indazole scaffolds have shown activity against various cancer cell lines by inhibiting key kinases involved in tumor growth and proliferation. Structure-activity relationship (SAR) studies indicate that modifications to the indazole structure can significantly enhance their potency against specific cancer types .

- Kinase Inhibition : The compound has been evaluated as a potential inhibitor of various kinases, including fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs). These kinases play critical roles in cancer progression and metastasis. The introduction of different substituents on the indazole ring has been shown to improve selectivity and potency .

Synthetic Approaches

The synthesis of this compound involves several methods that allow for the functionalization of the indazole core:

- Electrophilic Substitution : Various synthetic routes have been developed to introduce chloropyridine and nitro groups onto the indazole framework. This includes electrophilic aromatic substitution reactions that yield high yields under optimized conditions .

- Multicomponent Reactions : Recent advancements have focused on multicomponent reactions that streamline the synthesis of complex indazole derivatives. These methods often involve one-pot reactions that reduce the number of steps required for synthesis .

Therapeutic Applications

The therapeutic potential of this compound extends beyond anticancer applications:

- Cardiovascular Diseases : Some indazole derivatives have demonstrated protective effects in cardiovascular models by modulating oxidative stress and inflammation pathways, suggesting their utility in treating cardiovascular diseases .

- Antimicrobial Activity : Preliminary studies indicate that certain indazole derivatives possess antimicrobial properties, which could be harnessed for developing new antibiotics .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Indazole vs. Pyrazole Derivatives

Compounds such as 5-chloro-4-(4,5-dihydro-3-(3,4,5-trimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole (3f) () share a pyrazole core but differ in substituent patterns. The indazole core in the target compound provides a fused bicyclic structure, which may enhance planar rigidity compared to monocyclic pyrazoles. This rigidity could improve target selectivity in enzyme-binding pockets .

Indole-Based Analogues

Compounds like 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (76) () incorporate indole and imidazole moieties.

Substituent Position and Electronic Effects

Chloro Substituent Variations

- 3-(2-Chlorophenyl)-5-nitro-1H-indazole (): The 2-chlorophenyl group introduces steric hindrance near the indazole core, which may reduce accessibility to enzymatic active sites compared to the 5-chloropyridin-3-yl group in the target compound.

- 3-(4-Methoxyphenyl)-5-nitro-1H-indazole (): The electron-donating methoxy group contrasts with the electron-withdrawing chloro and nitro groups, altering charge distribution and hydrogen-bonding capabilities.

Pyridinyl vs. Phenyl Substituents

- 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (): The pyridin-4-yl substituent positions the nitrogen atom para to the indazole linkage, differing from the meta position in the target compound.

Functional Group Comparisons

Nitro Group Impact

The nitro group at position 5 is a common feature in compounds like 3-(3-(trifluoromethyl)phenyl)-5-nitro-1H-indazole (). However, replacing the trifluoromethyl group with a chloropyridinyl moiety (as in the target compound) introduces a halogenated aromatic system, which may enhance lipophilicity and membrane permeability .

Trityl Protection

The trityl (triphenylmethyl) group in 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole () serves as a protecting group, increasing molecular weight (482.53 g/mol) and steric bulk compared to the unprotected target compound. This modification could reduce metabolic stability in vivo .

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indazole core, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a chlorinated pyridine substituent that enhances its reactivity and biological potential. The nitro group at the 5-position is particularly notable for its role in redox reactions, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form active metabolites that may inhibit specific enzymes or modulate receptor activity. Additionally, the compound can engage in π-π stacking interactions with aromatic residues in proteins, further influencing its biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of indazole compounds exhibit promising anticancer properties. For instance, structural modifications to the indazole moiety have been shown to enhance cytotoxicity against various cancer cell lines. A comparative analysis revealed that certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent anticancer activity .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro assays showed significant inhibition of pro-inflammatory mediators such as COX-2 and iNOS, suggesting potential therapeutic applications in inflammatory diseases . The presence of electron-withdrawing groups like the nitro group was found to enhance this activity through increased electron density at reactive sites on target proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Substituent | Biological Activity | Notes |

|---|---|---|

| Nitro group | Enhances anticancer and anti-inflammatory activities | Participates in redox reactions |

| Chlorine atom | Increases binding affinity to target proteins | Improves stability in protein-ligand complexes |

| Indazole core | Essential for maintaining biological activity | Provides structural integrity |

These insights suggest that careful modification of substituents can lead to enhanced efficacy and specificity for desired biological targets.

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer effects of various indazole derivatives, this compound was shown to inhibit cell proliferation in breast cancer models with an IC50 value significantly lower than standard chemotherapeutics .

- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory effects revealed that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in animal models of acute inflammation, supporting its potential use in treating inflammatory disorders .

- Antimicrobial Activity : In vitro testing against Staphylococcus aureus demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Q & A

Q. What are the established synthetic routes for 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Nitro-group introduction : Nitration of the indazole core using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions .

- Chloropyridine coupling : Suzuki-Miyaura cross-coupling with 5-chloropyridin-3-ylboronic acid, catalyzed by Pd(PPh₃)₄ in DMF/EtOH at 80–100°C .

Key factors : - Solvent polarity (DMF enhances coupling efficiency).

- Catalyst loading (1–2 mol% Pd).

- Temperature control to avoid nitro-group reduction .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of nitro and chloropyridine substituents. Aromatic protons in the indazole ring appear as doublets (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 290.04) .

- X-ray crystallography : SHELXL/SHELXT software refines crystal structures, resolving bond angles and torsion strains in the fused heterocyclic system .

Q. What are the structural features influencing its reactivity?

- Electron-withdrawing groups : The nitro group at position 5 directs electrophilic substitution to position 4 of the indazole ring.

- Chloropyridine moiety : Enhances π-π stacking with biological targets but may sterically hinder nucleophilic attacks .

Advanced Research Questions

Q. How can contradictory data in crystallographic studies (e.g., bond-length discrepancies) be resolved?

- Iterative refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .

- Validation tools : Cross-check with CCDC databases to identify outliers in bond angles/distances .

Example : A reported C-Cl bond length of 1.72 Å vs. the expected 1.70 Å may indicate partial occupancy or solvent interactions .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

Q. How can computational methods predict its interactions with biological targets (e.g., kinases)?

- Docking simulations : Use MOE or AutoDock to model binding to ATP pockets.

- Pharmacophore mapping : The nitro group aligns with kinase hinge-region hydrogen bonds, while chloropyridine occupies hydrophobic pockets .

Validation : Compare with IC₅₀ data from kinase inhibition assays .

Data-Driven Analysis

Q. How to design derivatives with enhanced selectivity for nitric oxide synthase (NOS) inhibition?

Q. What analytical approaches resolve conflicting bioactivity data across cell lines?

- Dose-response curves : Test in 3+ cell lines (e.g., HEK293, HeLa) to rule out cell-specific toxicity.

- Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.